3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one
Overview
Description
3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an aminophenyl group at the third position, a diethylamino group at the seventh position, and a methyl group at the fourth position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-aminophenylacetic acid with 4-methyl-7-diethylaminocoumarin under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the chromen-2-one ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Solvent extraction and recrystallization techniques are commonly employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(4-nitrophenyl)-7-(diethylamino)-4-methylchromen-2-one.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives such as 3-(4-bromophenyl)-7-(diethylamino)-4-methylchromen-2-one.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its therapeutic potential in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and fluorescent materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function. It may also inhibit enzymes involved in critical biological processes.
Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It may also inhibit bacterial growth by targeting bacterial cell wall synthesis and protein synthesis pathways.
Comparison with Similar Compounds
3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the aminophenyl group at the third position imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity.
- The diethylamino group at the seventh position enhances the compound’s solubility and interaction with biological targets.
- The methyl group at the fourth position contributes to the compound’s stability and overall molecular structure.
Biological Activity
The compound 3-(4-Aminophenyl)-7-(diethylamino)-4-methylchromen-2-one , a derivative of coumarin, has garnered interest due to its potential biological activities, particularly in the context of neuroprotection and antioxidant properties. This article synthesizes current research findings, including biological assays, structure-activity relationships, and case studies that highlight the compound's efficacy.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a coumarin backbone with an amino group and a diethylamino substituent, which are critical for its biological activity.
1. Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The antioxidant capacity of this compound is evaluated through various assays, including DPPH and ABTS radical scavenging tests.
Assay | IC50 (µM) | Standard (Ascorbic Acid) IC50 (µM) |
---|---|---|
DPPH | 26.58 | 15.149 |
ABTS | 30.31 | 36.22 |
The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
2. Acetylcholinesterase Inhibition
A significant area of research focuses on the inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. In vitro studies have shown that this compound exhibits strong AChE inhibitory activity.
Compound | IC50 (µM) | Comparison Compound (Donepezil) IC50 (µM) |
---|---|---|
3-(4-Aminophenyl)... | 0.091 ± 0.011 | 0.012 ± 0.001 |
This compound's AChE inhibition was significantly stronger than many other derivatives tested, suggesting its potential for developing therapies against Alzheimer's disease .
3. Butyrylcholinesterase Inhibition
In addition to AChE inhibition, the compound also showed promising results in inhibiting butyrylcholinesterase (BuChE), another enzyme involved in cholinergic neurotransmission.
Compound | IC50 (µM) | Comparison Compound (Donepezil) IC50 (µM) |
---|---|---|
3-(4-Aminophenyl)... | 0.559 ± 0.017 | 2.665 ± 0.015 |
The dual inhibition of both AChE and BuChE is advantageous for therapeutic strategies targeting Alzheimer's disease, as it may enhance cognitive function by increasing acetylcholine levels in the brain .
Structure-Activity Relationship
The biological activity of coumarin derivatives often correlates with their structural features. The presence of electron-donating groups such as amino or methoxy groups enhances activity, while electron-withdrawing groups tend to diminish it.
- Amino Group: Enhances AChE and BuChE inhibition.
- Diethylamino Group: Improves solubility and bioavailability.
- Methyl Substituent: Modulates antioxidant properties.
These modifications suggest that careful structural design can optimize the pharmacological effects of coumarin derivatives like this compound .
Case Study: Neuroprotective Effects in Zebrafish Model
In a behavioral analysis using zebrafish models induced with aluminum chloride to mimic neurodegeneration, treatment with the compound led to improved movement distance compared to control groups. This finding supports the neuroprotective potential of the compound against neurotoxic agents .
Properties
IUPAC Name |
3-(4-aminophenyl)-7-(diethylamino)-4-methylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-22(5-2)16-10-11-17-13(3)19(20(23)24-18(17)12-16)14-6-8-15(21)9-7-14/h6-12H,4-5,21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLLWYHHWFGIPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349750 | |
Record name | 3-(4-Aminophenyl)-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36840-64-9 | |
Record name | 3-(4-Aminophenyl)-7-(diethylamino)-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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